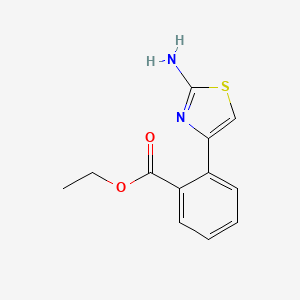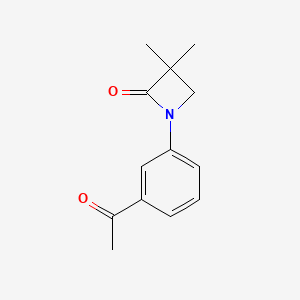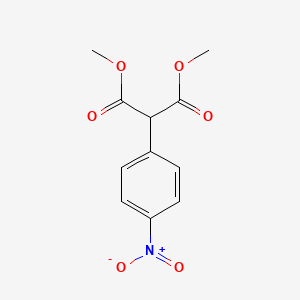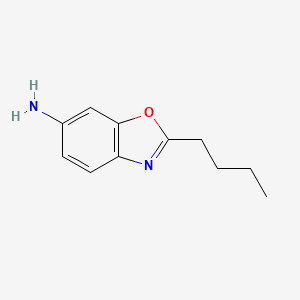![molecular formula C10H10O2 B1303885 [2-(2-Propynyloxy)phényl]méthanol CAS No. 130441-68-8](/img/structure/B1303885.png)
[2-(2-Propynyloxy)phényl]méthanol
Vue d'ensemble
Description
[2-(2-Propynyloxy)phenyl]methanol is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It is characterized by the presence of a propynyloxy group attached to a phenyl ring, which is further connected to a methanol group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Applications De Recherche Scientifique
[2-(2-Propynyloxy)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
[2-(2-Propynyloxy)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The hydroxyl group in [2-(2-Propynyloxy)phenyl]methanol allows it to form hydrogen bonds with other molecules, which can influence its reactivity and interactions . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function .
Cellular Effects
The effects of [2-(2-Propynyloxy)phenyl]methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that [2-(2-Propynyloxy)phenyl]methanol can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
At the molecular level, [2-(2-Propynyloxy)phenyl]methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The hydroxyl group in [2-(2-Propynyloxy)phenyl]methanol allows it to form hydrogen bonds with target molecules, influencing their structure and function . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of [2-(2-Propynyloxy)phenyl]methanol in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effects on cells . In vitro and in vivo studies have shown that the effects of [2-(2-Propynyloxy)phenyl]methanol can vary depending on the duration of exposure and the conditions of the experiment .
Dosage Effects in Animal Models
The effects of [2-(2-Propynyloxy)phenyl]methanol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
[2-(2-Propynyloxy)phenyl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of [2-(2-Propynyloxy)phenyl]methanol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of [2-(2-Propynyloxy)phenyl]methanol can influence its accumulation and activity in different tissues .
Subcellular Localization
The subcellular localization of [2-(2-Propynyloxy)phenyl]methanol is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of [2-(2-Propynyloxy)phenyl]methanol can affect its interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Propynyloxy)phenyl]methanol typically involves the reaction of 2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for [2-(2-Propynyloxy)phenyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: [2-(2-Propynyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the propynyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically used.
Major Products:
Oxidation: Formation of 2-(2-propynyloxy)benzaldehyde or 2-(2-propynyloxy)benzoic acid.
Reduction: Formation of 2-(2-propynyloxy)phenylethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of [2-(2-Propynyloxy)phenyl]methanol involves its interaction with various molecular targets. The propynyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring provides hydrophobic interactions, enhancing binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
- [2-(2-Propynyloxy)phenyl]ethanol
- [2-(2-Propynyloxy)phenyl]acetaldehyde
- [2-(2-Propynyloxy)benzoic acid
Comparison:
- Structural Differences: While these compounds share the propynyloxy group, they differ in the functional groups attached to the phenyl ring.
- Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its chemical properties, with [2-(2-Propynyloxy)phenyl]methanol being particularly useful in research settings due to its stability and reactivity .
Propriétés
IUPAC Name |
(2-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSYWNCLODDMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377483 | |
| Record name | [2-(2-propynyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130441-68-8 | |
| Record name | [2-(2-propynyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)





![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)


